Cas no 83327-22-4 (DAPHNETICIN)

DAPHNETICIN structure
DAPHNETICIN structure
Product Name:DAPHNETICIN
CAS No:83327-22-4
MF:C20H18O8
MW:386.352126598358
CID:1807888
PubChem ID:158341
Update Time:2024-10-27

DAPHNETICIN Chemical and Physical Properties

Names and Identifiers

    • DAPHNETICIN
    • 9H-pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-, (2R,3R)-
    • 2-(4-Hydroxy-3,5-dimethoxyphenyl)-3-hydroxymethyl-2,3-dihydro-1,4,5-trioxophenanthren-6-one
    • (2R,3R)-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-9H-pyrano[2,3-f]-1,4-benzodioxin-9-one (ACI)
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R-trans)- (ZCI)
    • DTXSID80232266
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • CHEMBL584162
    • CHEBI:4320
    • Q27106335
    • Iso-Daphnetin
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • 83327-22-4
    • (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2H-[1,4]dioxino[2,3-h]chromen-9(3H)-one
    • BDBM50198189
    • AKOS040763762
    • AC1L4JR8
    • 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
    • C09924
    • coumarinolignoid
    • Inchi: 1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
    • InChI Key: QLFQDIADUIVNRF-CRAIPNDOSA-N
    • SMILES: C([C@@H]1[C@@H](C2C=C(OC)C(O)=C(OC)C=2)OC2C(=C3OC(=O)C=CC3=CC=2)O1)O

Computed Properties

  • Exact Mass: 386.10016753 g/mol
  • Monoisotopic Mass: 386.10016753 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 386.4
  • XLogP3: 2.1
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Density: 1.403±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.054 g/l) (25 º C),

DAPHNETICIN Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Pyridine
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 8

Reaction Conditions
1.1 Solvents: Pyridine ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Piperidine ;  6 h, reflux
1.2 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
3.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
4.1 Solvents: Pyridine
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 14

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Acetic anhydride Solvents: Pyridine
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Production Method 15

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 16

Reaction Conditions
1.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
2.1 Solvents: Pyridine
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
2.1 Solvents: Pyridine ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
3.1 Solvents: Pyridine ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Production Method 19

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
2.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
3.1 Solvents: Pyridine
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Reference
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

DAPHNETICIN Raw materials

DAPHNETICIN Preparation Products

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